molecular formula C20H17N5O3S2 B2550404 2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide CAS No. 893987-39-8

2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide

Cat. No. B2550404
CAS RN: 893987-39-8
M. Wt: 439.51
InChI Key: ZBTRFXAZEJOJBL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl . It is part of a library of compounds designed, synthesized, and evaluated for their potential as quorum sensing inhibitors . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Mechanism of Action

The compound is likely to function as a quorum sensing inhibitor . Quorum sensing inhibitors jam interbacterial communication and organization rather than being cytotoxic . They are potent agents in preventing the formation of biofilm, reducing the production of toxins, and discouraging bacteria to develop future resistance .

Future Directions

The compound could be a good template for further drug development . It is part of an emerging field of research focused on discovering novel compounds which inhibit quorum sensing without being antibiotic . Further studies could explore its potential as a therapeutic agent, particularly in the context of antimicrobial treatments .

properties

IUPAC Name

2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-28-13-6-4-5-12(9-13)25-16(21)10-17(26)24-20(25)29-11-18(27)23-19-22-14-7-2-3-8-15(14)30-19/h2-10H,11,21H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRFXAZEJOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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